![molecular formula C18H14O4 B2810804 5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde CAS No. 853097-47-9](/img/structure/B2810804.png)

5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

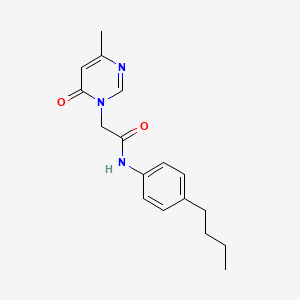

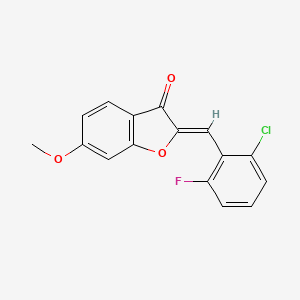

5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde is a chemical compound with the CAS Number: 853097-47-9. It has a molecular weight of 294.31 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of this compound and similar benzofuran derivatives has been a topic of interest in recent years. One pathway starts from commercially available 5-bromo-2-hydroxy-3-methoxybenzaldehyde. The key transformation in the synthesis is the Stille coupling reaction of benzofuranyl bromide with stannanyl compounds .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C18H14O4 . The InChI code for this compound is 1S/C18H14O4/c1-21-14-4-2-3-12 (9-14)5-7-18-16 (11-19)15-10-13 (20)6-8-17 (15)22-18/h2-11,20H,1H3/b7-5+ .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, benzofuran derivatives are known to be involved in a variety of chemical reactions, particularly in the field of drug discovery .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 164 - 167 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Chemical Structure Analysis and Synthesis

- Noviany et al. (2020) conducted a study focusing on the structural revision of related compounds and synthesis of new derivatives, highlighting the compound's relevance in chemical structure analysis and synthetic chemistry (Noviany et al., 2020).

Biological Evaluation and Potential Therapeutic Uses

- Yang et al. (1991) isolated a naturally occurring benzofuran from S. miltiorrhiza Bunge and evaluated its biological activity, particularly as an adenosine A1 receptor ligand, demonstrating its potential therapeutic applications (Yang et al., 1991).

Antagonist Properties

- Hutchinson et al. (1997) focused on the efficient synthesis of a related compound, reported as a potent A1 adenosine antagonist, indicating its significance in the development of drugs targeting adenosine receptors (Hutchinson, Luetjens, & Scammells, 1997).

Analytical Chemistry Applications

- Fen (2010) developed a method for determining this compound and its by-products during synthesis by HPLC, underscoring its importance in analytical chemistry (Fen, 2010).

Material Science and Polymer Research

- Kubo et al. (2005) described the incorporation of a related π-conjugated polymer into silica, signifying its application in material science and polymer research (Kubo et al., 2005).

Novel Synthesis Methods

- Gao et al. (2011) discussed the synthesis of novel derivatives, showcasing the compound's role in advancing synthetic methodologies (Gao, Liu, Jiang, & Li, 2011).

Biochemical Studies

- Choi et al. (2003) synthesized a related compound as a β-amyloid aggregation inhibitor, illustrating its potential in biochemical and neurological studies (Choi, Seo, Son, & Kang, 2003).

Safety and Hazards

Zukünftige Richtungen

Benzofuran and its derivatives, including this compound, are emerging as important scaffolds in the development of new therapeutic agents. They have found wide application in various fields of antimicrobial therapy . Future research in this field is expected to bring innovative pharmaceutical developments with a considerable spectrum of use .

Eigenschaften

IUPAC Name |

5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-21-14-4-2-3-12(9-14)5-7-18-16(11-19)15-10-13(20)6-8-17(15)22-18/h2-11,20H,1H3/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDWERRIRXKMKA-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC2=C(C3=C(O2)C=CC(=C3)O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C2=C(C3=C(O2)C=CC(=C3)O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2810724.png)

![2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B2810726.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2810735.png)

![Tert-butyl 2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2810737.png)